2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[25]octan-6-yl)ethan-1-one is a complex organic compound with a unique structure that combines biphenyl, difluoro, and azaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic substitution reaction between 4-bromobiphenyl and a suitable phenol derivative.
Introduction of the Difluoro Group: The difluoro group is introduced via a halogen exchange reaction using a difluoromethylating agent.
Construction of the Azaspiro Moiety: The azaspiro structure is synthesized through a cyclization reaction involving an appropriate amine and a cyclic ketone.
Final Coupling: The final step involves coupling the biphenyl ether and the azaspiro intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl ether linkage can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro and azaspiro groups could play a role in binding to the target, while the biphenyl moiety might facilitate interactions with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one: can be compared to other biphenyl ethers and azaspiro compounds.
Biphenyl ethers: These compounds share the biphenyl ether linkage but may lack the difluoro and azaspiro groups.
Azaspiro compounds: These compounds contain the azaspiro moiety but may not have the biphenyl ether linkage or the difluoro group.
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one lies in its combination of structural features. The presence of both the biphenyl ether and the azaspiro moiety, along with the difluoro group, gives it distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO2/c22-21(23)15-20(21)10-12-24(13-11-20)19(25)14-26-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOGGTAWKLASAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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